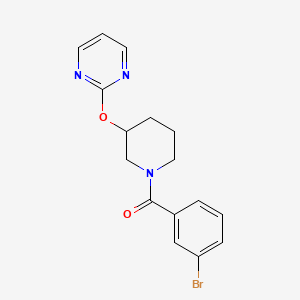![molecular formula C19H19N3O4S B2399190 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 895805-65-9](/img/structure/B2399190.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide, also known as GSK2330672, is a novel drug candidate that has been developed by GlaxoSmithKline (GSK) for the treatment of various diseases. This compound belongs to the class of sulfonamide-containing molecules and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK plays a critical role in the activation of B cells and the production of immunoglobulins. Inhibition of BTK by N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide leads to a reduction in B cell activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has been shown to reduce tissue damage and promote tissue repair in inflammatory bowel disease models. In cancer models, this compound has demonstrated anticancer activity by inducing apoptosis and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide in lab experiments is its specificity for BTK. This compound has been shown to selectively inhibit BTK without affecting other kinases. Additionally, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has demonstrated efficacy in various disease models, making it a versatile tool for studying disease pathogenesis and developing new therapeutics. However, one limitation of using this compound in lab experiments is its low solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the development of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide. One potential direction is the development of this compound as a therapeutic agent for rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of this compound as an anticancer agent. Additionally, further studies are needed to explore the safety and efficacy of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide in clinical trials. Finally, the development of more soluble analogs of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide may overcome its solubility limitations and improve its therapeutic potential.
Conclusion
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide is a novel drug candidate that has shown promising results in preclinical studies for various diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer. This compound selectively inhibits BTK and has demonstrated anti-inflammatory and anticancer activity. While there are limitations to using this compound in lab experiments, its versatility and potential therapeutic applications make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide involves several steps. The first step is the preparation of 6-ethoxypyridazine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-(4-methoxyphenyl)aniline to obtain the desired product. The overall yield of this synthesis is around 30%.
Aplicaciones Científicas De Investigación
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in preclinical models for various diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer. In rheumatoid arthritis, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In inflammatory bowel disease, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has demonstrated efficacy in reducing inflammation and promoting tissue repair. In cancer, this compound has shown potential as a novel anticancer agent by inducing apoptosis and inhibiting tumor growth.
Propiedades
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-19-12-11-18(20-21-19)14-5-4-6-15(13-14)22-27(23,24)17-9-7-16(25-2)8-10-17/h4-13,22H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSEWREOVPLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

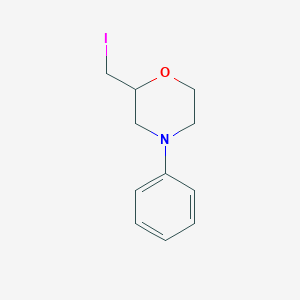
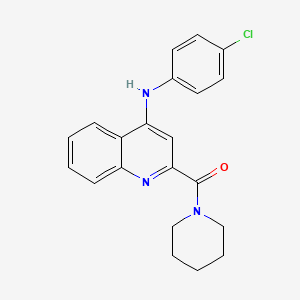
![1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea](/img/structure/B2399110.png)
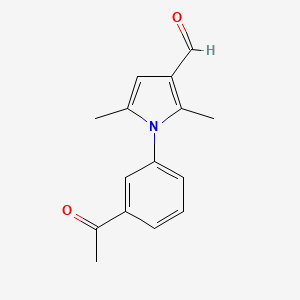
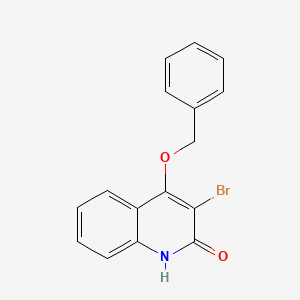
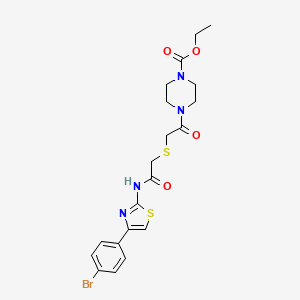
![6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2399115.png)
![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)
![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)
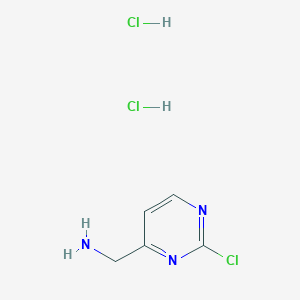
![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399121.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2399123.png)
